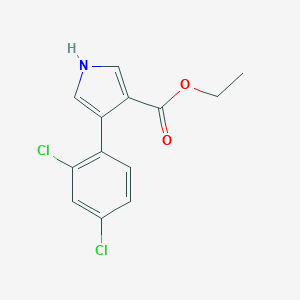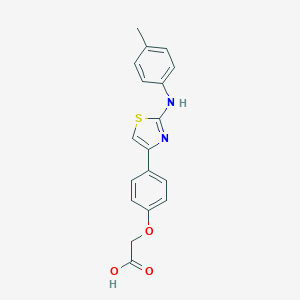
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely known for its potential therapeutic applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation. Additionally, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating its potential use in the treatment of diabetes.
Wirkmechanismus
The exact mechanism of action of 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor-kappaB (NF-kappaB) pathway, which is known to play a crucial role in inflammation. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity by increasing the uptake of glucose by muscle and adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid in lab experiments is its ability to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid. One potential avenue of research is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more effective therapeutic agents based on this compound.
Conclusion:
In conclusion, 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its ability to modulate multiple signaling pathways makes it a versatile compound that can be used to study various biological processes. While there are still many questions that need to be answered regarding its mechanism of action and potential therapeutic uses, the future of research on this compound looks promising.
Synthesemethoden
The synthesis of 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid involves several steps. The starting material for the synthesis is 4-chlorophenoxyacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-4-thiazolethiol in the presence of a base to yield the desired product. The final product is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
168127-37-5 |
|---|---|
Produktname |
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid |
Molekularformel |
C18H16N2O3S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N2O3S/c1-12-2-6-14(7-3-12)19-18-20-16(11-24-18)13-4-8-15(9-5-13)23-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
WLYIQSLZNLXFSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Andere CAS-Nummern |
168127-37-5 |
Synonyme |
2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



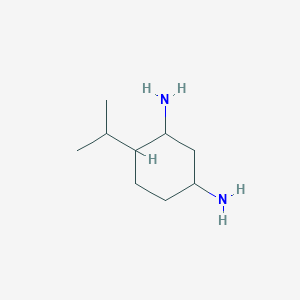


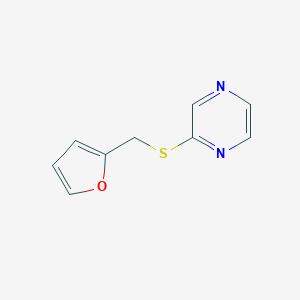

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
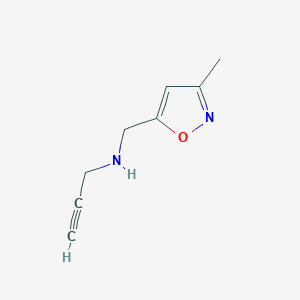
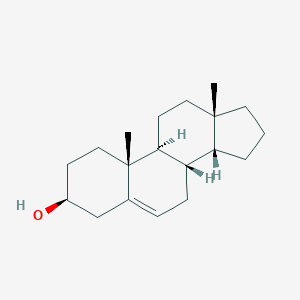

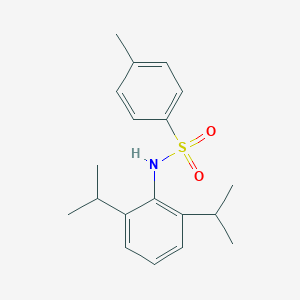

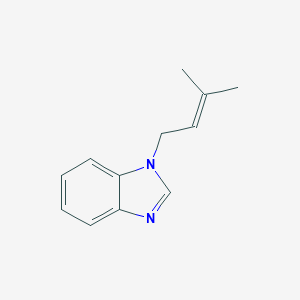
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
